In Vitro IFN-Inducing Potency: 1,000-Fold Improvement Over Lead Compound
The target compound (2-propylthio derivative, compound 32) exhibited a minimum effective concentration (MEC) of 0.01 µM for IFN induction in mouse spleen cells, representing a 1,000-fold improvement over the unsubstituted lead 9-benzyl-8-hydroxyadenine (compound 6, MEC = 10 µM) [1]. By comparison, the 2-butylthio congener (compound 33) showed an identical MEC of 0.01 µM, while the 2-ethoxy analog (compound 46) achieved MEC = 0.01 µM and the 2-butoxy analog (compound 47) reached MEC = 0.001 µM [2]. The 2-pentylthio analog (compound 34) was dramatically less active (MEC = 10 µM), illustrating a sharp alkyl-chain-length optimum [3]. The reference drug imiquimod gave MEC = 1 µM in the same assay [4].
| Evidence Dimension | In vitro minimum effective concentration (MEC) for IFN induction in mouse spleen cells |
|---|---|
| Target Compound Data | MEC = 0.01 µM |
| Comparator Or Baseline | Lead compound 6 (9-benzyl-8-hydroxyadenine): MEC = 10 µM; 2-butylthio (33): MEC = 0.01 µM; 2-butoxy (47): MEC = 0.001 µM; 2-pentylthio (34): MEC = 10 µM; imiquimod: MEC = 1 µM |
| Quantified Difference | 1,000-fold more potent vs. lead compound 6; equipotent to 2-butylthio (33); 10-fold less potent than 2-butoxy (47); 100-fold more potent than imiquimod |
| Conditions | Mouse spleen cell assay; IFN induction measured at ≥1 IU/mL; data from J. Med. Chem. 2002, Table 3 |
Why This Matters
This 1,000-fold potency gain over the scaffold baseline confirms that the 2-propylthio group is a critical pharmacophoric element; procurement of the unsubstituted lead would yield a virtually inactive compound in this assay.
- [1] Hirota, K., et al. (2002). J. Med. Chem., 45(25), 5419–5422. Table 3, compound 6 vs. 32. View Source
- [2] Hirota, K., et al. (2002). J. Med. Chem., 45(25), 5419–5422. Table 3, compounds 33, 46, 47. View Source
- [3] Hirota, K., et al. (2002). J. Med. Chem., 45(25), 5419–5422. Table 3, compound 34. View Source
- [4] Hirota, K., et al. (2002). J. Med. Chem., 45(25), 5419–5422. Table 3, imiquimod. View Source
